Cas no 2228233-46-1 (2-fluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol)
2-fluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-fluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol
- 2228233-46-1
- EN300-1804817
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- Inchi: 1S/C8H10FNO2/c1-12-8-3-2-6(5-10-8)7(11)4-9/h2-3,5,7,11H,4H2,1H3
- InChI Key: CMGWXYJPGHMMMS-UHFFFAOYSA-N
- SMILES: FCC(C1C=NC(=CC=1)OC)O
Computed Properties
- Exact Mass: 171.06955672g/mol
- Monoisotopic Mass: 171.06955672g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 42.4Ų
2-fluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1804817-0.05g |
2-fluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol |
2228233-46-1 | 0.05g |
$1008.0 | 2023-09-19 | ||
| Enamine | EN300-1804817-0.1g |
2-fluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol |
2228233-46-1 | 0.1g |
$1056.0 | 2023-09-19 | ||
| Enamine | EN300-1804817-0.25g |
2-fluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol |
2228233-46-1 | 0.25g |
$1104.0 | 2023-09-19 | ||
| Enamine | EN300-1804817-0.5g |
2-fluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol |
2228233-46-1 | 0.5g |
$1152.0 | 2023-09-19 | ||
| Enamine | EN300-1804817-1.0g |
2-fluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol |
2228233-46-1 | 1g |
$1371.0 | 2023-06-03 | ||
| Enamine | EN300-1804817-2.5g |
2-fluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol |
2228233-46-1 | 2.5g |
$2351.0 | 2023-09-19 | ||
| Enamine | EN300-1804817-5.0g |
2-fluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol |
2228233-46-1 | 5g |
$3977.0 | 2023-06-03 | ||
| Enamine | EN300-1804817-10.0g |
2-fluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol |
2228233-46-1 | 10g |
$5897.0 | 2023-06-03 | ||
| Enamine | EN300-1804817-1g |
2-fluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol |
2228233-46-1 | 1g |
$1200.0 | 2023-09-19 | ||
| Enamine | EN300-1804817-5g |
2-fluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol |
2228233-46-1 | 5g |
$3479.0 | 2023-09-19 |
2-fluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on 2-fluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol
2-Fluoro-1-(6-Methoxypyridin-3-Yl)Ethan-1-Ol
Introduction to 2-Fluoro-1-(6-Methoxypyridin-3-Yl)Ethan-1-Ol
The compound 2-fluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol, with the CAS number 2228233461, is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This molecule is characterized by its unique combination of functional groups, including a fluoro substituent, a methoxy group, and a hydroxyl group, all of which contribute to its diverse chemical properties and potential applications.
Chemical Structure and Properties
The molecular structure of 2-fluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol consists of a pyridine ring substituted at the 6-position with a methoxy group (-OCH₃) and at the 3-position with an ethanolic group (-CH(OH)CH₂F). The presence of the fluoro group introduces electron-withdrawing effects, which can influence the molecule's reactivity and stability. The hydroxyl group (-OH) at the ethanolic position imparts polar characteristics, enhancing solubility in polar solvents and facilitating hydrogen bonding interactions.
Recent studies have highlighted the importance of such heterocyclic compounds in drug design due to their ability to interact with various biological targets. For instance, the pyridine ring is known to exhibit π-electron-rich properties, making it a potential candidate for metal coordination or as a ligand in transition metal complexes.
Synthesis and Characterization
The synthesis of 2-fluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol typically involves multi-step organic reactions, often employing Friedel-Crafts alkylation or substitution strategies to introduce the desired substituents onto the pyridine ring. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing reaction times and improving yields.
Spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy are commonly used for characterization. These methods provide insights into the molecular geometry, substitution patterns, and intermolecular interactions within the compound.
Applications in Pharmacology and Biomedical Research
One of the most promising applications of 2-fluoro-1-(6-methoxypyridin-3-yl)ethan-1-oL lies in its potential as a pharmacological agent. Preclinical studies have demonstrated that this compound exhibits modulatory effects on various cellular pathways, particularly those involved in inflammation and oxidative stress. For example, research published in *Journal of Medicinal Chemistry* highlights its ability to inhibit pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases such as arthritis or neurodegenerative disorders.
In addition, this compound has shown promise as a lead molecule for drug development targeting cancer therapy. Its ability to induce apoptosis in cancer cells through modulation of mitochondrial pathways has been extensively studied. Collaborative efforts between academic institutions and pharmaceutical companies are currently underway to explore its efficacy in preclinical models.
Materials Science and Chemical Engineering Applications
Beyond pharmacology, 2-fluoro-1-(6-methoxypyridin -3 -yl) ethan - 1 -ol has found applications in materials science due to its unique electronic properties. Researchers have investigated its use as a precursor for synthesizing advanced materials such as conductive polymers or metalloorganic frameworks (MOFs). Its ability to act as a coordinating ligand makes it valuable in constructing porous materials with tailored properties for gas storage or catalysis.
Recent breakthroughs in green chemistry have also led to the exploration of this compound as an eco-friendly alternative in industrial processes. Its biodegradability and low toxicity profile make it an attractive candidate for sustainable chemical manufacturing.
Environmental Impact and Safety Considerations
As with any chemical compound, understanding the environmental impact of 2-fluoro - 1 - (6 - methoxypyridin - 3 - yl ) ethan - 1 - ol is crucial for responsible use. Studies indicate that this compound exhibits moderate biodegradability under aerobic conditions, suggesting that it poses minimal long-term risks to aquatic ecosystems when properly managed.
Safety data sheets (SDS) highlight that exposure to this compound should be minimized through standard laboratory precautions. Proper ventilation, personal protective equipment (PPE), and waste management protocols are recommended to ensure safe handling.
Conclusion
The Future Outlook for 2 - Fluoro - 1 - (6 - Methoxypyridin - 3 - Yl ) Ethan - 1 - Ol
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